3-Fluoro-4-hydroxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

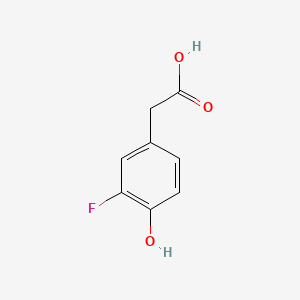

IUPAC Name |

2-(3-fluoro-4-hydroxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFBZAHYMOSSGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196622 |

Source

|

| Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-09-3 |

Source

|

| Record name | 3-Fluoro-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid

Abstract: 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, synthesis, and safety considerations. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its application in research and development.

Introduction

This compound, a derivative of 4-hydroxyphenylacetic acid, presents a unique combination of functional groups: a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on the aromatic ring. This trifecta of functionalities imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide aims to provide a detailed examination of FHPAA's fundamental characteristics.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application. For FHPAA, these properties dictate its solubility, reactivity, and handling procedures.

| Property | Value | Reference |

| CAS Number | 458-09-3 | [1][2][3] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2][4] |

| Appearance | White to cream crystalline powder | [5] |

| Melting Point | 130-135 °C | [1][6][7][8] |

| IUPAC Name | 2-(3-fluoro-4-hydroxyphenyl)acetic acid | [3][6] |

| SMILES | OC(=O)Cc1ccc(O)c(F)c1 | |

| InChI Key | YRFBZAHYMOSSGX-UHFFFAOYSA-N | [3] |

The fluorine atom's high electronegativity influences the acidity of the phenolic proton and the carboxylic acid, which can be a critical factor in designing molecules with specific pKa values for optimal absorption and distribution in biological systems.

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a comprehensive set of spectra for FHPAA is not publicly available, related compounds and general principles of spectroscopy can provide insights into its expected spectral characteristics. Spectroscopic data for this compound, including NMR and FTIR, can be found on databases such as SpectraBase[9].

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹J C-F).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected for the single fluorine atom in FHPAA.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-F bond vibrations.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 170.14[1][2][4].

Synthesis and Reactivity

Understanding the synthesis and reactivity of FHPAA is crucial for its use as a chemical intermediate.

Synthetic Approach

A conceptual workflow for the synthesis is presented below:

Caption: A conceptual workflow for the synthesis of FHPAA.

Reactivity Profile

The reactivity of FHPAA is governed by its three primary functional groups:

-

Carboxylic Acid: This group can undergo esterification, amidation, and reduction to the corresponding alcohol.

-

Phenolic Hydroxyl Group: The phenol can be alkylated, acylated, and participate in electrophilic aromatic substitution reactions, although the reactivity of the ring is influenced by the deactivating effect of the fluorine atom.

-

Aromatic Ring: The fluorine and hydroxyl groups direct the regioselectivity of further electrophilic substitution reactions.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various organic compounds[10]. Its structural motifs are found in molecules with potential biological activity. For instance, it has been investigated for its serotonergic, dopaminergic, and noradrenergic actions[7]. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, a common strategy in drug design.

The relationship of FHPAA as a building block can be visualized as follows:

Caption: FHPAA as a precursor to more complex molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant[1]. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[6].

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. In case of dust formation, a dust mask is recommended.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray[8]. Ensure adequate ventilation and wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place, keeping the container tightly closed[7].

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[11].

Conclusion

This compound is a versatile chemical building block with significant potential in the fields of medicinal chemistry and material science. Its unique combination of functional groups, augmented by the presence of a fluorine atom, offers a wide range of possibilities for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthetic considerations, and safety protocols to aid researchers in its effective and safe utilization.

References

- 1. 458-09-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 458-09-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 3-Fluoro-4-hydroxybenzeneacetic acid | C8H7FO3 | CID 68014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | 458-09-3 | FF71107 [biosynth.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound, CasNo.458-09-3 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid: Structure, Synthesis, and Significance

Introduction

3-Fluoro-4-hydroxyphenylacetic acid (3F-4HPAA) is a fluorinated aromatic compound of significant interest to the pharmaceutical and life sciences sectors.[1] As a derivative of 4-hydroxyphenylacetic acid (4-HPAA), a known microbial metabolite of polyphenols, 3F-4HPAA holds potential as a building block in the synthesis of novel therapeutic agents.[2][3] The introduction of a fluorine atom onto the phenyl ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable synthon in drug discovery.[1] This guide provides a comprehensive overview of the structure, properties, and synthesis of 3F-4HPAA, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a phenyl ring substituted with a fluorine atom at the C3 position, a hydroxyl group at the C4 position, and an acetic acid moiety at the C1 position.

IUPAC Name: 2-(3-fluoro-4-hydroxyphenyl)acetic acid[4][5] CAS Number: 458-09-3[1][4][5][6][7][8][9] Molecular Formula: C₈H₇FO₃[1][4][5][7][8][9] Molecular Weight: 170.14 g/mol [1][4][7]

The presence of the electron-withdrawing fluorine atom influences the acidity of the phenolic hydroxyl group and the carboxylic acid, as well as the molecule's overall polarity and binding interactions.

| Property | Value | Source |

| Melting Point | 131-135 °C | [5] |

| pKa | 3.06 (related chloro-analog) | [10] |

| LogP | 1.1584 | [7] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [7] |

| Appearance | White to cream crystalline powder | [5][6] |

Synthesis of this compound

Several synthetic routes to this compound have been described in the literature. A common and effective method involves the demethylation of 3-fluoro-4-methoxyphenylacetic acid. This approach is advantageous due to the commercial availability of the starting material.

Synthesis via Demethylation of 3-Fluoro-4-methoxyphenylacetic acid

This synthesis involves the cleavage of the methyl ether in 3-fluoro-4-methoxyphenylacetic acid to yield the desired product. Strong acids, such as hydrobromic acid in acetic acid, are typically employed for this transformation.

Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of 3-fluoro-4-hydroxy benzoic acid.[11]

Materials:

-

3-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

-

Concentrated hydrobromic acid (48%)

-

Glacial acetic acid

-

Water (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methoxyphenylacetic acid.

-

Add concentrated hydrobromic acid and glacial acetic acid.

-

Heat the mixture to reflux with stirring for an extended period (e.g., 34 hours).[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the crude product.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from water to obtain this compound as a crystalline solid.

Rationale for Experimental Choices:

-

Hydrobromic Acid: A strong acid capable of cleaving the aryl methyl ether. The bromide ion acts as a good nucleophile to attack the methyl group.

-

Acetic Acid: Serves as a solvent that is stable under the harsh reaction conditions and helps to dissolve the starting material.

-

Reflux: The high temperature is necessary to overcome the activation energy for the ether cleavage.

-

Recrystallization: A standard purification technique for solid organic compounds, which removes impurities by leveraging differences in solubility.

Reaction Mechanism

The demethylation of 3-fluoro-4-methoxyphenylacetic acid proceeds via a nucleophilic substitution reaction.

-

Protonation: The ether oxygen of 3-fluoro-4-methoxyphenylacetic acid is protonated by the strong acid (HBr), making the methyl group more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the electrophilic methyl carbon in an SN2 reaction.

-

Product Formation: This results in the cleavage of the carbon-oxygen bond, yielding the final product, this compound, and methyl bromide as a byproduct.

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are important intermediates in the synthesis of various pharmaceuticals.[2] For instance, 4-hydroxyphenylacetic acid is a precursor in the synthesis of drugs like atenolol and metoprolol, which are beta-blockers used to treat cardiovascular conditions.[2] The fluorinated analog, 3F-4HPAA, offers a scaffold that can be further modified to create new chemical entities with potentially improved pharmacological profiles. The strategic placement of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

The development of novel therapeutics often relies on the availability of unique building blocks. The synthesis of compounds like this compound is a critical step in the drug discovery pipeline, enabling the exploration of new chemical space and the optimization of lead compounds.

Conclusion

This compound is a valuable compound for medicinal chemistry and drug development. Its synthesis, primarily through the demethylation of its methoxy precursor, is a well-established process. Understanding the structure, properties, and synthesis of this molecule is essential for researchers aiming to leverage its potential in the creation of next-generation pharmaceuticals.

References

- 1. This compound | 458-09-3 | FF71107 [biosynth.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-hydroxybenzeneacetic acid | C8H7FO3 | CID 68014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. Acide 3-fluoro-4-hydroxyphénylacétique, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. 458-09-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic acid

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxyphenylacetic acid (3F4HPAA), a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, analytical characterization, and safety protocols associated with 3F4HPAA. Furthermore, it explores its potential biological activities, particularly its putative role as a modulator of dopaminergic and serotonergic pathways, drawing parallels with structurally related neuroactive compounds. This guide is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of novel therapeutic agents.

Introduction and Scientific Context

This compound (CAS No. 458-09-3) is a halogenated derivative of 4-hydroxyphenylacetic acid (4-HPAA), a known metabolite of the amino acid tyrosine and various dietary polyphenols.[1][2] The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Fluorine's high electronegativity and small size can significantly alter the electronic properties of the aromatic ring and influence intramolecular and intermolecular interactions, including hydrogen bonding and pKa.[3]

While its non-fluorinated counterpart, 4-HPAA, is recognized as a microbial metabolite with roles in gut health and as a biomarker for certain diseases, the specific applications and biological profile of 3F4HPAA are less documented in mainstream literature but point towards its use as a valuable synthetic intermediate and a potential pharmacophore.[1][4] This guide synthesizes available technical data to provide a foundational resource for professionals working with this compound.

Physicochemical and Structural Properties

3F4HPAA is a white to beige crystalline powder.[5][6] Its core structure consists of a phenylacetic acid backbone with two functional groups on the aromatic ring: a hydroxyl group at position 4 and a fluorine atom at position 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 458-09-3 | [5][7][8][9] |

| Molecular Formula | C₈H₇FO₃ | [7][8] |

| Molecular Weight | 170.14 g/mol | [5][7] |

| Melting Point | 132-134 °C | [6][9][10] |

| Appearance | White to cream crystalline powder | [5][6] |

| SMILES | OC(=O)Cc1ccc(O)c(F)c1 | [5][8] |

| InChI Key | YRFBZAHYMOSSGX-UHFFFAOYSA-N | [5][11] |

| pKa (Predicted) | 4.30 ± 0.10 | [6] |

| LogP (Predicted) | 1.1584 | [8] |

| Topological Polar Surface Area | 57.53 Ų | [8] |

Synthesis and Purification

While specific patented syntheses for 3F4HPAA are not widely published, a robust and logical synthetic route can be derived from established methods for analogous compounds, such as the demethylation of methoxy-substituted precursors. The synthesis of 3-fluoro-4-hydroxybenzoic acid via the demethylation of 3-fluoro-4-methoxybenzoic acid is a well-documented procedure that serves as an excellent template.[4] The commercially available precursor, 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2), is the logical starting material.[12]

Proposed Synthesis Workflow: Demethylation of Methoxy Precursor

The ether cleavage of the 4-methoxy group is the key transformation. This is typically achieved using strong acids like hydrobromic acid (HBr) in acetic acid, which act as effective demethylating agents.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on analogous procedures and should be optimized for safety and yield.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 equivalent of 3-Fluoro-4-methoxyphenylacetic acid with glacial acetic acid (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Carefully add a 48% aqueous solution of hydrobromic acid (approx. 3-5 equivalents) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Rationale: The combination of strong acid and heat facilitates the nucleophilic cleavage of the methyl ether. Acetic acid serves as a high-boiling solvent that is miscible with the aqueous HBr.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove residual acid.

-

Purification: Recrystallize the crude solid from hot water to yield the purified this compound.[6] Dry the final product under vacuum.

Analytical Characterization

Structural confirmation and purity assessment of 3F4HPAA are critical. A combination of spectroscopic techniques is employed for full characterization. The workflow ensures the unambiguous identification of the synthesized compound.

Caption: Standard analytical workflow for the characterization of 3F4HPAA.

Spectroscopic Data

Public databases and supplier documentation confirm the availability of reference spectra for 3F4HPAA.[11][13][14] Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[7][15][16]

Table 2: Expected Spectroscopic Characteristics of this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale / Assignment |

| ¹H NMR | Aromatic Protons | δ 6.8 - 7.2 ppm | Complex multiplets due to F-H coupling. Three distinct protons on the ring. |

| Methylene Protons (-CH₂) | δ ~3.5 ppm | Singlet (or doublet due to long-range F-H coupling), adjacent to acid and ring. | |

| Phenolic Proton (-OH) | δ ~9.0 - 10.0 ppm | Broad singlet, exchangeable with D₂O. | |

| Carboxylic Acid Proton (-COOH) | δ ~12.0 - 13.0 ppm | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Carboxylic Carbon (C=O) | δ >170 ppm | Characteristic downfield shift for carboxylic acid carbon. |

| Aromatic Carbons (C-F, C-OH) | δ ~140 - 155 ppm | Large C-F coupling constant expected for the carbon bearing the fluorine. | |

| Aromatic Carbons (C-H, C-CH₂) | δ ~115 - 130 ppm | Signals corresponding to the other four aromatic carbons. | |

| Methylene Carbon (-CH₂) | δ ~40 ppm | Aliphatic carbon signal. | |

| FT-IR | O-H Stretch (Phenol & Acid) | 3200 - 3500 cm⁻¹ (broad) | Strong, broad absorption due to hydrogen-bonded hydroxyl groups. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 cm⁻¹ | Strong, sharp absorption characteristic of a carbonyl group. | |

| C=C Stretch (Aromatic) | 1500 - 1600 cm⁻¹ | Multiple sharp bands typical for an aromatic ring. | |

| C-F Stretch | 1100 - 1250 cm⁻¹ | Strong absorption in the fingerprint region. | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 170 | Corresponds to the molecular weight of the compound. |

| Key Fragment | m/z = 125 | Loss of the carboxyl group (-COOH, 45 Da). |

Analytical Protocols

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Assign peaks based on chemical shifts, integration (for ¹H), and coupling patterns (J-coupling), particularly the characteristic C-F and H-F couplings.

-

-

FT-IR Spectroscopy:

-

Place a small amount of the dry, solid sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the key functional groups (O-H, C=O, C-F) as detailed in Table 2.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Biological Activity and Therapeutic Potential

The biological activity of 3F4HPAA is not extensively documented in peer-reviewed literature. However, its structural similarity to key endogenous molecules and related synthetic compounds provides a strong basis for postulating its pharmacological potential.

Putative Neuromodulatory Effects

Commercial sources suggest that 3F4HPAA exhibits serotonergic, dopaminergic, and noradrenergic actions, with specific interactions at the serotonin 5-HT₂A and dopamine D₂ receptors.[7] While the primary research validating these claims requires identification, the hypothesis is chemically plausible.

-

Dopaminergic System: Dopamine is metabolized in part to 3,4-dihydroxyphenylacetic acid (DOPAC).[17][18] The structural analogy between 3F4HPAA and DOPAC is evident. Furthermore, studies on the closely related compound, 2-(3-fluoro-4-hydroxyphenyl)ethylamine, have confirmed its affinity for dopamine D₂ receptors.[19] The substitution of fluorine on the phenyl ring is a known strategy to modulate receptor affinity and selectivity in dopamine receptor ligands.[19][20]

-

Serotonergic System: The 5-HT₂A receptor is a key target for numerous psychoactive drugs.[21] It is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/G11 pathway.[21] Ligands for this receptor often contain a phenyl group with specific substitution patterns that influence binding. The potential interaction of 3F4HPAA with this receptor suggests it could serve as a scaffold for developing novel CNS-active agents.

Caption: Hypothesized interaction of 3F4HPAA with neurotransmitter receptors.

Application as a Synthetic Building Block

The most validated application of 3F4HPAA is as an intermediate in organic synthesis. Phenylacetic acid derivatives are common starting materials for a wide range of pharmaceuticals, including β-blockers and anti-inflammatory agents.[4] The dual functionality of the hydroxyl and carboxylic acid groups, combined with the modulating effect of the fluorine atom, makes 3F4HPAA a versatile scaffold for building combinatorial libraries to screen for novel biological activities.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.

-

Hazard Classifications:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[7]

-

Avoid contact with strong oxidizing agents.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Seek medical attention if irritation persists in any case.

-

Conclusion

This compound is a specialized chemical with significant potential as a building block in the synthesis of complex organic molecules and pharmacologically active compounds. Its physicochemical properties are well-defined, and a logical synthetic pathway is readily available. While its specific biological activities require further direct investigation, its structural relationship to known neurometabolites and receptor ligands strongly suggests a potential for interaction with dopaminergic and serotonergic systems. This guide provides the foundational technical knowledge necessary for researchers and drug development professionals to safely handle, characterize, and utilize this compound in their work.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 3. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3-Hydroxyphenylacetic acid(621-37-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. rsc.org [rsc.org]

- 8. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]

- 9. 458-09-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 10. rsc.org [rsc.org]

- 11. This compound(458-09-3) IR Spectrum [m.chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. rsc.org [rsc.org]

- 16. 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR spectrum [chemicalbook.com]

- 17. EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 18. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 19. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

3-Fluoro-4-hydroxyphenylacetic acid molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of 4-hydroxyphenylacetic acid (4-HPAA), a known metabolite of polyphenols, this molecule presents a unique combination of structural features that make it a valuable building block for complex therapeutic agents.[1][2] The introduction of a fluorine atom onto the phenyl ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, offering strategic advantages in drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a key intermediate in the development of novel pharmaceuticals.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in synthesis and drug formulation. This compound is a white to cream-colored crystalline powder at room temperature.[3][4] The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the acetic acid side chain influences its acidity, hydrogen bonding capability, and overall reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₃ | [5][6][7] |

| Molecular Weight | 170.14 g/mol | [5][8] |

| IUPAC Name | 2-(3-fluoro-4-hydroxyphenyl)acetic acid | [9][10] |

| CAS Number | 458-09-3 | [5][11] |

| Melting Point | 130-135 °C | [4][5][10] |

| Appearance | White to cream powder or crystalline powder | [3][4] |

| SMILES | O=C(O)CC1=CC=C(O)C(F)=C1 | [9][11] |

| InChI Key | YRFBZAHYMOSSGX-UHFFFAOYSA-N | [9][10] |

Synthesis and Mechanistic Considerations

The synthesis of phenylacetic acid derivatives is a well-established field in organic chemistry. For this compound, a common and logical pathway involves the modification of a readily available precursor. While multiple routes exist, a representative synthesis can be conceptualized based on standard aromatic substitution and side-chain formation reactions, analogous to methods used for similar compounds.[12]

Conceptual Synthetic Workflow

A plausible synthetic route starts from a protected phenol, undergoes functionalization to introduce the acetic acid side chain, followed by deprotection. The choice of protecting group is critical to prevent unwanted side reactions with the phenolic hydroxyl group during the synthesis steps.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol is a representative example based on established chemical transformations for analogous compounds.[12][13]

Objective: To synthesize this compound from 4-benzyloxyphenylacetonitrile.

Pillar of Trustworthiness: This multi-step synthesis includes purification and analytical checkpoints after each key transformation to ensure the identity and purity of intermediates, validating the progression towards the final product.

Step 1: Hydrolysis of 4-Benzyloxyphenylacetonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzyloxyphenylacetonitrile (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.[12]

-

Causality: The acidic medium is essential for the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). Ethanol serves as a co-solvent to ensure the homogeneity of the reaction mixture.

-

Execution: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove ethanol. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 4-benzyloxyphenylacetic acid.

Step 2: Deprotection via Catalytic Hydrogenation

-

Reaction Setup: Dissolve the crude 4-benzyloxyphenylacetic acid from the previous step in a suitable solvent like methanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Execution: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Causality: The palladium catalyst facilitates the hydrogenolysis of the benzyl ether protecting group, cleaving the C-O bond and liberating the free phenol while producing toluene as a byproduct. This method is chosen for its high efficiency and clean reaction profile.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. The combined filtrate is concentrated under reduced pressure. The resulting solid residue is purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield pure this compound.

Applications in Drug Development

Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory drugs, cardiovascular agents, and antibiotics.[2] The fluorinated analogue, this compound, serves as a crucial intermediate, leveraging the unique properties of fluorine to enhance drug efficacy and safety.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at the 3-position can block a potential site of aromatic hydroxylation, thereby increasing the metabolic half-life of a drug candidate.

-

Receptor Binding: Fluorine's high electronegativity can alter the acidity of the neighboring phenolic hydroxyl group and influence hydrogen bonding interactions with target receptors, potentially leading to enhanced binding affinity and selectivity.

-

Bioavailability: The lipophilicity of a molecule is a key determinant of its absorption and distribution. A fluorine substituent can increase lipophilicity, which may improve penetration across biological membranes.

This compound is a building block for synthesizing more complex molecules, including potential central nervous system (CNS) depressants, anti-anxiety medications, and antihypertensive drugs.[2][14][15] Its structure is related to metabolites of flavonoids, which are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[1]

Caption: Role of this compound in drug optimization.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in research and manufacturing. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.[16]

Standard Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine purity and quantify the compound.

-

Protocol:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for reversed-phase chromatography.

-

Stationary Phase: C18 column.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 275-280 nm).

-

Validation: The method is validated by assessing linearity, precision, and accuracy. The presence of a single major peak (typically >98% purity) confirms the sample's purity.[7]

-

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm molecular weight and elemental composition.

-

Protocol: Electrospray ionization (ESI) in negative mode is typically used to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₇FO₃) by matching the exact mass.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the precise chemical structure.

-

Protocol:

-

¹H NMR: Provides information on the number and environment of protons. Expect signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid side chain.

-

¹³C NMR: Shows signals for all unique carbon atoms in the molecule.

-

¹⁹F NMR: A definitive technique that will show a signal characteristic of the fluorine atom, with coupling to adjacent protons.

-

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Characteristic Peaks: Broad O-H stretch from the carboxylic acid and phenol, a sharp C=O stretch from the carboxylic acid, and C-F bond vibrations.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[17] If handling large quantities or generating dust, use a dust mask (e.g., N95) or work in a ventilated hood.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Ensure adequate ventilation. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[11][19]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a reactive carboxylic acid handle, a phenolic hydroxyl group, and a metabolically robust fluorine atom makes it a highly valuable building block in the rational design of new therapeutic agents. A thorough understanding of its synthesis, properties, and analytical profile, as outlined in this guide, is essential for leveraging its full potential in the demanding landscape of drug discovery and development.

References

- 1. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. 458-09-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. chembk.com [chembk.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-Fluoro-4-hydroxybenzeneacetic acid | C8H7FO3 | CID 68014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 458-09-3|this compound|BLD Pharm [bldpharm.com]

- 12. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. Depressant - Wikipedia [en.wikipedia.org]

- 15. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. capotchem.com [capotchem.com]

- 19. This compound | 458-09-3 | FF71107 [biosynth.com]

Unveiling the Bioactive Potential of 3-Fluoro-4-hydroxyphenylacetic Acid: A Technical Guide for Researchers

Foreword: The Imperative for Novel Bioactive Scaffolds

In the landscape of modern drug discovery and development, the exploration of novel chemical entities with unique biological activities is paramount. Phenylacetic acid derivatives, a class of compounds prevalent in nature and as metabolic byproducts, have garnered significant attention for their diverse physiological roles. This technical guide delves into the biological activity of a specific fluorinated analogue, 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA). While direct research on FHPAA is emerging, this document synthesizes the current understanding, draws logical inferences from its structural analogues, and proposes a roadmap for future investigations. By examining the known neuropharmacological actions of FHPAA and the broader bioactivities of its non-fluorinated parent compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to unlock the full therapeutic potential of this intriguing molecule.

Introduction to this compound (FHPAA)

This compound is a fluorinated aromatic compound with the chemical formula C₈H₇FO₃[1]. The introduction of a fluorine atom to the phenyl ring of 4-hydroxyphenylacetic acid (4-HPAA) is a strategic modification by medicinal chemists to potentially enhance metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic profiles.

| Chemical and Physical Properties | |

| CAS Number | 458-09-3[2][3] |

| Molecular Formula | C₈H₇FO₃[1] |

| Molecular Weight | 170.14 g/mol [1] |

| Appearance | White to cream powder or crystalline powder[4] |

| Melting Point | 132-134 °C[3] |

| Synonyms | (3-fluoro-4-hydroxyphenyl)acetic acid, 4-carboxymethyl-2-fluorophenol[2] |

Known and Inferred Biological Activities of FHPAA

While the body of literature specifically investigating FHPAA is still developing, initial findings and comparative analysis with its structural relatives provide a strong foundation for understanding its potential biological significance.

Neuropharmacological Profile: A Direct Glimpse

Emerging evidence points towards the neuromodulatory potential of FHPAA. It has been shown to exhibit serotonergic, dopaminergic, and noradrenergic activities[1]. Specifically, FHPAA interacts with the serotonin receptor 5-HT2A and the dopamine receptor D2 [1]. This dual activity suggests its potential as a scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. The biosynthesis of FHPAA has been linked to 5-hydroxyindoleacetic acid (5-HIAA), a primary metabolite of serotonin, further underscoring its connection to serotonergic pathways[1].

The following diagram illustrates the potential sites of action for FHPAA within a simplified neuronal synapse.

Caption: Potential interactions of FHPAA in the synaptic cleft.

Insights from Non-Fluorinated Analogs: 4-HPAA and 3-HPAA

The biological activities of 4-hydroxyphenylacetic acid (4-HPAA) and 3-hydroxyphenylacetic acid (3-HPAA) are well-documented and offer valuable insights into the potential, yet-to-be-explored, functions of FHPAA.

Phenolic acids are renowned for their antioxidant capabilities. Studies on derivatives of 4-HPAA have confirmed their ability to scavenge free radicals, as demonstrated in DPPH and ABTS assays[5][6]. This antioxidant activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases. For instance, 4-HPAA has been shown to protect against acetaminophen-induced liver injury in mice by enhancing the activity of phase II and antioxidant enzymes[7]. The introduction of a fluorine atom, an electronegative element, can modulate the electronic properties of the phenolic ring, potentially influencing the antioxidant capacity of FHPAA[8][9].

Both 4-HPAA and 3-HPAA are known metabolites of dietary polyphenols, produced by the gut microbiota[7][10][11]. This metabolic origin underscores their bioavailability and potential for systemic effects. Research has demonstrated that these metabolites can exert significant physiological responses:

-

Cardiovascular Effects : 3-HPAA has been shown to induce a dose-dependent decrease in arterial blood pressure in spontaneously hypertensive rats, an effect mediated at least in part by the release of nitric oxide from the endothelium[11].

-

Bone Metabolism : 4-HPAA has been found to inhibit osteoclast formation and prevent bone loss in an ovariectomized mouse model of osteoporosis, suggesting its potential role in managing bone health[10].

-

Reproductive Health : The gut microbiota-derived metabolite 3-HPAA was found to rejuvenate spermatogenic dysfunction in aged mice by upregulating GPX4 and thereby inhibiting ferroptosis[12].

The fluorination of FHPAA could influence its interaction with metabolic enzymes and transporters, potentially altering its pharmacokinetic profile and systemic exposure compared to its non-fluorinated counterparts.

Proposed Experimental Workflows for Characterizing FHPAA

To rigorously define the biological activity of FHPAA, a multi-faceted experimental approach is necessary. The following protocols are proposed based on established methodologies for characterizing similar phenolic acids.

In Vitro Assessment of Neuropharmacological Activity

Objective: To quantify the binding affinity and functional activity of FHPAA at dopamine and serotonin receptors.

Methodology: Radioligand Binding Assays

-

Receptor Preparation: Utilize cell lines stably expressing human dopamine D2 and serotonin 5-HT2A receptors (e.g., HEK293 or CHO cells). Prepare cell membrane homogenates.

-

Competitive Binding: Incubate the membrane preparations with a constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) and increasing concentrations of FHPAA.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of FHPAA that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Methodology: Functional Assays (e.g., Calcium Mobilization)

-

Cell Culture: Plate receptor-expressing cells in a 96-well plate.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of FHPAA to the wells. For antagonist activity, pre-incubate with FHPAA before adding a known agonist.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader to determine intracellular calcium mobilization.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

The following diagram outlines the workflow for in vitro receptor characterization.

Caption: Workflow for in vitro characterization of FHPAA.

Evaluation of Antioxidant Capacity

Objective: To determine the free radical scavenging activity of FHPAA.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add varying concentrations of FHPAA to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vivo Assessment of Biological Effects

Objective: To investigate the in vivo effects of FHPAA in relevant animal models.

Methodology: Murine Model of Anxiety (Elevated Plus Maze)

-

Animal Acclimation: Acclimate male C57BL/6J mice to the housing conditions.

-

Drug Administration: Administer FHPAA (e.g., via intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

-

Behavioral Testing: 30 minutes post-administration, place each mouse at the center of an elevated plus maze and record its activity for 5 minutes.

-

Data Collection: Measure the time spent in the open and closed arms and the number of entries into each arm.

-

Data Analysis: Analyze the data to assess anxiolytic-like effects (increased time in and entries into the open arms).

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, bioactive molecule. Its demonstrated interactions with key neurotransmitter receptors, coupled with the extensive biological activities of its non-fluorinated analogs, provide a compelling rationale for its further investigation. The strategic incorporation of a fluorine atom may endow FHPAA with advantageous pharmacological properties, making it a valuable lead compound for the development of novel therapeutics.

Future research should focus on a systematic evaluation of its ADME (absorption, distribution, metabolism, and excretion) properties and a broader screening against a panel of biological targets. In vivo studies in various disease models, guided by the findings from its analogs, will be crucial in elucidating its therapeutic potential. The comprehensive characterization of FHPAA will undoubtedly contribute to the expanding arsenal of bioactive compounds for addressing unmet medical needs.

References

- 1. This compound | 458-09-3 | FF71107 [biosynth.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound 98 458-09-3 [sigmaaldrich.com]

- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

- 8. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-hydroxyphenylacetic acid as a dopamine metabolite

An In-Depth Technical Guide for Researchers

Abstract

3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) is a synthetic, fluorinated aromatic compound of significant interest to researchers in neuroscience and pharmacology. While not an endogenous metabolite of dopamine, its structural analogy to the key dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) makes it a valuable tool for probing dopaminergic pathways, studying enzyme kinetics, and developing novel therapeutic agents. This guide provides a comprehensive overview of the established biochemical landscape of dopamine metabolism, positions FHPAA within this context as a research compound, and offers detailed technical protocols for its analysis. We will explore the rationale behind its use, step-by-step methodologies for its quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and its potential applications in drug development. This document serves as a technical resource for scientists aiming to leverage FHPAA in their research endeavors.

The Canonical Pathways of Dopamine Metabolism

To understand the utility of this compound as a research tool, one must first grasp the primary metabolic routes of dopamine in the central nervous system. Dopamine is enzymatically degraded into several key metabolites, with two major pathways responsible for its inactivation. The final major metabolite of both pathways is homovanillic acid (HVA).

The principal pathway involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1]

-

MAO-Dominant Pathway : Dopamine is first oxidized by MAO to form the highly reactive and potentially toxic intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPALD).[2][3] DOPALD is then rapidly detoxified by aldehyde dehydrogenase (ALDH) into the stable metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) .[3] Subsequently, DOPAC can be O-methylated by COMT to form HVA.

-

COMT-Dominant Pathway : Alternatively, dopamine can first be methylated by COMT to produce 3-methoxytyramine (3-MT). 3-MT is then oxidized by MAO to yield HVA.[1][4]

The balance between these pathways is crucial for maintaining dopaminergic homeostasis, and their dysregulation has been implicated in neurological disorders such as Parkinson's disease.

This compound (FHPAA): A Synthetic Analog

This compound is a synthetic compound and not a known naturally occurring (endogenous) metabolite of dopamine. Its value lies in its structural similarity to DOPAC, where a hydrogen atom on the phenyl ring is replaced by a fluorine atom. This substitution is a common strategy in medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic hydroxylation at that position, potentially increasing the compound's half-life.

-

Altered Receptor Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially modifying its binding affinity and selectivity for receptors and enzymes.

-

Probing Active Sites: It can be used as a probe to understand the steric and electronic requirements of enzyme active sites (e.g., MAO, COMT) or neurotransmitter receptors.

-

Tracer Development: Fluorine-18 is a common positron-emitting isotope used in Positron Emission Tomography (PET) imaging, making fluorinated analogs valuable precursors for developing novel imaging agents.

While direct evidence of its formation from dopamine in vivo is lacking, FHPAA has been reported to exhibit serotonergic, dopaminergic, and noradrenergic activities, including interactions with the dopamine D2 receptor.[5]

Chemical and Physical Properties

The fundamental properties of FHPAA are summarized in the table below, compiled from various chemical suppliers.[6][7][8]

| Property | Value |

| CAS Number | 458-09-3 |

| Molecular Formula | C₈H₇FO₃ |

| Molecular Weight | 170.14 g/mol |

| Appearance | White to cream crystalline powder |

| Melting Point | 132-134 °C |

| SMILES | OC(=O)Cc1ccc(c(c1)F)O |

| InChI Key | YRFBZAHYMOSSGX-UHFFFAOYSA-N |

Analytical Methodology: Quantification of FHPAA in Biological Samples

Accurate quantification of FHPAA in complex biological matrices like plasma, urine, or brain tissue homogenates is essential for its study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.

Experimental Workflow: LC-MS/MS Analysis

The general workflow involves sample preparation to isolate the analyte from matrix interferences, chromatographic separation, and detection by mass spectrometry.

Detailed Protocol: Sample Preparation (Protein Precipitation)

This protocol is a robust starting point for plasma samples and can be adapted for other matrices. The rationale for using protein precipitation with cold acetonitrile is its efficiency in removing the bulk of proteins while being relatively simple and fast.[9][10]

-

Thaw Samples: Thaw plasma samples on ice to maintain stability.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a deuterated version like FHPAA-d4) to each sample, vortex briefly. The IS is critical for correcting for variability during sample preparation and instrument analysis.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and solvent cause proteins to denature and precipitate.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein removal.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, being cautious not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. This step concentrates the analyte.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer for Analysis: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters serve as a validated starting point for method development. Optimization is necessary for specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for small polar molecules like FHPAA. |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase; formic acid aids in protonation for positive ion mode ESI. |

| Gradient | 5% B to 95% B over 5-7 minutes | A typical gradient to elute the analyte while cleaning the column. |

| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is standard for this class of molecules. Both modes should be tested, but negative mode may be more sensitive due to the carboxylic acid and phenol groups. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

| Example MRM | Must be determined empirically by infusing pure FHPAA standard. |

Applications in Research and Drug Development

FHPAA's unique properties make it a versatile tool for advancing our understanding of neurological systems and for developing new drugs.

-

Enzyme Characterization: FHPAA can be used as a substrate to study the activity and kinetics of key dopamine-metabolizing enzymes like MAO and COMT. By comparing its metabolic rate to that of DOPAC, researchers can gain insights into how fluorination affects enzyme recognition and turnover.

-

Biomarker of Drug Metabolism: If a novel drug is designed to be metabolized into FHPAA, its detection and quantification in plasma or urine can serve as a direct biomarker of patient compliance, drug uptake, and metabolic activity.[11][12] This is a critical component in clinical trials and personalized medicine.

-

Probing Neurotransmitter Receptors: Given its reported interaction with the dopamine D2 receptor, FHPAA can be used in competitive binding assays to help characterize the binding pockets of dopaminergic receptors and to screen for new drug candidates.[5]

-

Development of PET Tracers: A radiolabeled version, [¹⁸F]FHPAA, could potentially be developed as a PET imaging agent to visualize dopamine metabolism or receptor density in vivo, offering a non-invasive window into brain function and disease progression.[11]

Conclusion

While this compound is not an endogenous metabolite of dopamine, its identity as a synthetic structural analog of DOPAC provides significant value to the scientific community. It serves as a sophisticated chemical probe for dissecting the complexities of dopaminergic pathways, from enzyme kinetics to receptor interactions. The robust analytical methodologies outlined in this guide, particularly LC-MS/MS, enable its precise quantification, paving the way for its use as a potential biomarker in preclinical and clinical settings. For researchers in neuroscience and drug development, FHPAA represents a key tool for unlocking new insights into neurological disorders and for designing the next generation of therapeutics.

References

- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 458-09-3 | FF71107 [biosynth.com]

- 6. 458-09-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biomarkers in neurological disorders: a fast-growing market - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlocking neurological treatment success with biomarker insights - Acare HCP Global [acarepro.abbott.com]

An In-Depth Technical Guide to Investigating 3-Fluoro-4-hydroxyphenylacetic Acid (FHPAA) in Neuroscience Research

Preamble: Charting a Course for Discovery

In the dynamic landscape of neuroscience research, the exploration of novel molecular tools is paramount to unraveling the complexities of neural circuits and developing next-generation therapeutics. This guide focuses on 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) , a fluorinated analog of the endogenous dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). While direct, extensive research on FHPAA is nascent, its structural similarity to key neurochemicals presents a compelling case for its investigation as a modulator of monoaminergic systems.

This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It is designed not as a mere compilation of existing data, but as a strategic roadmap for the systematic investigation of FHPAA's neuropharmacological profile. We will delve into the theoretical underpinnings of its potential mechanisms of action, provide detailed, field-proven experimental protocols for its characterization, and outline a logical framework for its evaluation as a novel research tool.

Part 1: The Scientific Rationale - Understanding FHPAA in the Context of Dopaminergic Metabolism

This compound is a fluorinated aromatic compound with documented serotonergic, dopaminergic, and noradrenergic actions, including interactions with the serotonin receptor 5HT2A and the dopamine receptor DRD2[1]. Its core structure is that of 4-hydroxyphenylacetic acid, a known metabolite in various biological systems[2]. The introduction of a fluorine atom at the 3-position of the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity.

The primary rationale for investigating FHPAA in neuroscience stems from its close structural relationship to 3,4-dihydroxyphenylacetic acid (DOPAC) , a primary metabolite of the neurotransmitter dopamine[3]. Dopamine is catabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[3][4]. This metabolic pathway is of profound interest in the study of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression[4][5][6][7][8].

The Dopamine-DOPAC Pathway: A Foundation for Inquiry

Dopamine, upon its release into the synaptic cleft and subsequent reuptake, is primarily metabolized intracellularly by MAO to form 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase[4]. DOPAC levels in specific brain regions are often used as an index of dopamine turnover and release[9][10].

dot

Caption: Simplified Dopamine Catabolic Pathway.

Given this, FHPAA can be hypothesized to act as a stable analog of DOPAC, potentially interacting with the enzymatic and transport systems involved in dopamine metabolism. The fluorine substitution may alter its substrate specificity for enzymes like COMT or its interaction with neuronal transporters.

Part 2: A Practical Guide to the Neuropharmacological Characterization of FHPAA

This section provides a series of detailed, self-validating protocols designed to systematically elucidate the neuropharmacological properties of FHPAA.

Synthesis and Procurement of FHPAA

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 458-09-3 | |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 132 °C | [1] |

In Vitro Characterization: Receptor Binding and Enzyme Inhibition Assays

The initial characterization of FHPAA should focus on its interaction with key molecular targets within the dopaminergic and serotonergic systems.

Based on preliminary information suggesting an interaction with DRD2 receptors, a competitive radioligand binding assay is a crucial first step[1]. A similar approach has been used to characterize related fluorinated compounds[18][19].

Protocol: Dopamine D2 Receptor Competitive Binding Assay

-

Preparation of Rat Striatal Membranes:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

-

The final pellet, containing the membrane fraction, is resuspended in assay buffer and protein concentration is determined using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of striatal membrane preparation (50-100 µg protein).

-

50 µL of [³H]Spiperone (a D2-selective antagonist radioligand) at a final concentration of 0.1-0.5 nM.

-

50 µL of varying concentrations of FHPAA (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.

-

-

For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Incubate at 25°C for 60 minutes.

-

-

Termination and Detection:

-

Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the FHPAA concentration.

-

Determine the IC₅₀ value (the concentration of FHPAA that inhibits 50% of specific [³H]Spiperone binding) using non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Caption: Dopamine D2 Receptor Binding Assay Workflow.

Given that DOPAC is a product of MAO activity and a substrate for COMT, it is critical to determine if FHPAA acts as a substrate or inhibitor for these enzymes. Fluorometric assay kits are commercially available for high-throughput screening of MAO inhibitors[20]. The principle of these assays is the detection of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation[21].

Protocol: Fluorometric MAO-B Inhibition Assay

-

Reagent Preparation:

-

Reconstitute lyophilized MAO-B enzyme, substrate (e.g., tyramine), developer, and a fluorescent probe according to the manufacturer's instructions (e.g., Assay Genie, #BN01013)[20].

-

Prepare a stock solution of a known MAO-B inhibitor (e.g., selegiline) as a positive control.

-

-

Inhibitor Screening:

-

In a 96-well black plate, add MAO-B enzyme to all wells except the blank.

-

Add varying concentrations of FHPAA or the positive control inhibitor to the respective wells. Add assay buffer to the enzyme control wells.

-

Incubate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

-

Enzymatic Reaction and Detection:

-

Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe.

-

Add the substrate solution to all wells to initiate the reaction.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of FHPAA.

-

Plot percent inhibition versus the logarithm of the FHPAA concentration to determine the IC₅₀ value.

-

A similar approach can be used to assess COMT activity, typically by measuring the formation of a methylated product from a catechol substrate using HPLC with electrochemical or fluorescence detection[22].

In Vitro Neuroscience Applications: Neuronal Cell Culture Models

Neuronal cell cultures provide a controlled environment to study the effects of compounds on neuronal function[23][24][25][26][27].

Protocol: Assessing Neuronal Viability and Neurite Outgrowth in Primary Cortical Neurons

-

Primary Neuronal Culture Preparation:

-

Isolate cortical neurons from embryonic day 18 (E18) rat pups following established protocols.

-

Plate the dissociated neurons on poly-D-lysine-coated plates or coverslips in a suitable neuronal culture medium.

-

-

FHPAA Treatment and Neurite Outgrowth Analysis:

-

After 24-48 hours in culture, treat the neurons with varying concentrations of FHPAA (e.g., 1 µM to 100 µM).

-

Culture for an additional 48-72 hours.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Perform immunocytochemistry for a neuronal marker such as β-III tubulin.

-

Acquire images using a high-content imaging system.

-

Quantify neurite length and branching using automated image analysis software.

-

-

Cell Viability Assay:

-